Synthetic Route Exclusivity: 3-Fluoro Intermediate as the Documented Precursor for Fluperlapine
The patent literature exclusively designates 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one as the starting material for the synthesis of fluperlapine (NB 106-689), a morphanthridine atypical antipsychotic. In the condensation reaction with N-methylpiperazine using POCl3 and N,N-dimethylaniline, 5 g of the 3-fluoro intermediate yields the chlorinated intermediate 3-fluoro-6-chloromorphanthridine, which upon further reaction with N-methylpiperazine produces fluperlapine free base with a melting point of 118°–119°C [1]. Comparators such as the unsubstituted 5,11-dihydro-6H-dibenz[b,e]azepin-6-one (CAS 1211-06-9) or 3-chloro analogs are not described in any published synthetic route for this drug class, rendering them synthetic dead-ends for this pharmacologically validated pathway [2].
| Evidence Dimension | Documented synthetic utility for neuroleptic drug production |
|---|---|
| Target Compound Data | Explicitly designated as the precursor in fluperlapine synthesis; 5 g yields active drug intermediate; product M.Pt. 118°–119°C |
| Comparator Or Baseline | Unsubstituted analog (CAS 1211-06-9) and 3-chloro analog: no published synthetic route for neuroleptic drug class |
| Quantified Difference | Target compound: 1 documented validated pathway. Comparator: 0 documented validated pathways for this drug class. |
| Conditions | Condensation with N-methylpiperazine / POCl3 / N,N-dimethylaniline at reflux; patent Examples 1 and 2 in US 4,406,900 |
Why This Matters
A synthetic route with demonstrated drug output at scale (5 g input) provides procurement confidence that the compound is a viable, literature-validated intermediate, whereas analogs lack this proven utility.
- [1] US Patent 4,406,900. Neuroleptic use of morphanthridines. Example 1, September 27, 1983. View Source
- [2] DrugFuture Database. Fluperlapine Synthetic Data. 3-fluoro-5,6-dihydromorphanthridin-6-one as designated synthon. View Source
